molecular formula C10H7BrN2 B3275755 4-Bromo-2,3'-bipyridine CAS No. 62913-27-3

4-Bromo-2,3'-bipyridine

Cat. No. B3275755
CAS RN: 62913-27-3
M. Wt: 235.08 g/mol
InChI Key: KBTYNLIKYREWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for obtaining 4-bromo-2,3’-bipyridine. One approach involves the oxidative coupling of 2,2’-bipyridine using m-chloroperbenzoic acid as an oxidant. The reaction proceeds under mild conditions and yields the desired product . Another method employs a two-step reaction, starting with the formation of 2,2’-bipyridyl-1-oxide, followed by bromination to yield 4-bromo-2,3’-bipyridine .


Chemical Reactions Analysis

4-Bromo-2,3’-bipyridine can participate in various chemical reactions, including cross-coupling reactions with aryl bromides. These reactions allow the synthesis of arylpyridines, which find applications in pharmacology and materials science .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 54°C .
  • Spectral Properties : UV/VIS absorption and emission spectra can provide insights into its electronic transitions .

Future Directions

: Ayuk Mbi Egbe, D., Mohamed Amer, A., & Klemm, E. (2001). Improved synthesis of 4-bromo-2,2’-bipyridine: a start material for low-molecular-weight model compounds. Journal of Chemical Research, 2, 169–175. Link : Li, Y., Wang, X., & Li, C. (2019). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Link

properties

IUPAC Name

4-bromo-2-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTYNLIKYREWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671718
Record name 4-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3'-bipyridine

CAS RN

62913-27-3
Record name 4-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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